molecular formula C25H23FN6O2S B2695331 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1207016-54-3

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2695331
CAS No.: 1207016-54-3
M. Wt: 490.56
InChI Key: FJMFOWPSSBMAEH-UHFFFAOYSA-N
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Description

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor that has emerged as a critical tool compound in immunological and oncological research. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which enables the precise investigation of the JAK-STAT signaling pathway's role in cellular processes. By selectively inhibiting JAK3, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly in response to cytokine signaling via gamma-chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This mechanism makes it an invaluable pharmacological probe for studying T-cell activation, proliferation, and function. Consequently, its main applications include research into autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as the exploration of JAK3's role in hematological malignancies and organ transplant rejection , where modulating immune cell activity is a key therapeutic strategy. The compound's design, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, is representative of advanced kinase inhibitor scaffolds developed to achieve superior potency and selectivity.

Properties

CAS No.

1207016-54-3

Molecular Formula

C25H23FN6O2S

Molecular Weight

490.56

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C25H23FN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33)

InChI Key

FJMFOWPSSBMAEH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5F)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of pyrazolo derivatives known for their diverse biological activities, including anticancer, antimicrobial, and immunomodulatory effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H25FN6O2SC_{26}H_{25}FN_{6}O_{2}S with a molecular weight of approximately 504.58 g/mol. The structure incorporates a pyrazolo[1,5-a][1,2,4]triazolo moiety which is significant for its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation but show promise in cancer treatment and immune modulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related pyrazolo compounds using the MTT assay on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxicity compared to cisplatin and induced apoptosis through caspase activation pathways (caspase 3/7, 8, and 9) .

CompoundCell LineIC50 (µM)Mechanism
3bMCF-712.5Apoptosis via caspase activation
3bMDA-MB-23115.0NF-κB suppression; p53 activation

Immunomodulatory Effects

The compound's thioether linkage suggests potential immunomodulatory effects. Research on related pyrazolo compounds has shown their ability to enhance or suppress Cytotoxic T Lymphocyte (CTL) activity in vitro. These findings indicate that the compounds can influence immune responses by modulating lymphocyte activity .

Experimental Design

In vitro assays were conducted using mixed leukocyte cultures (MLC), where various concentrations of the compound were tested for their impact on CTL development.

Concentration (µM)CTL Activity Enhancement (%)
75+30
150+50

Antimicrobial Activity

Compounds within the pyrazolo family have been reported to possess antimicrobial properties. Although specific data on This compound is limited, similar structures have demonstrated efficacy against various bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of the butoxyphenyl group enhances the antimicrobial efficacy by improving solubility and bioavailability .

Anticancer Properties

The anticancer potential of 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide has been explored in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell death .

Antioxidant Activity

Antioxidant assays have shown that compounds with pyrazolo and triazolo frameworks can inhibit lipid peroxidation and scavenge free radicals effectively. This property is essential for preventing oxidative stress-related diseases and enhancing overall cellular health .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases and cancer. The structural diversity allows for the modification of functional groups to optimize potency and selectivity against specific biological targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics against bacterial strains like Bacillus subtilis and Salmonella typhi .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that certain derivatives showed significant cytotoxicity against breast cancer cell lines, indicating potential for further development as anticancer agents .
  • Oxidative Stress Reduction : Research highlighted the antioxidant capacity of similar compounds in reducing oxidative damage in cellular models, suggesting therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of fused pyrazolo-triazolo-pyrazines. Key structural analogues include:

Compound Name Core Structure Substituents Key Functional Differences Reference
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazin 3,4-Dimethyl, 5,5-dioxo; 2-fluorobenzyl acetamide Benzothiazin ring instead of pyrazine; sulfone
[3-aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines Pyrazolo[3,4-d]pyrimidine 4-Amino group; 4-nitrophenyl Pyrimidine core; nitro group
3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Pyrazolo-triazolo-triazine Ethylthio and alkylthio groups Triazine ring instead of pyrazine

Key Observations :

  • Core Heterocycles : The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold is distinct from pyrazolo-pyrimidines (e.g., ) or benzothiazin derivatives () due to its fused triazolo-pyrazine system, which may confer unique electronic properties for receptor binding .
Physicochemical Properties
Property Target Compound 2-(3,4-Dimethyl-5,5-dioxo-...acetamide () [3-aryl-1-(4-nitrophenyl)...amines ()
Molecular Weight ~550–600 g/mol (estimated) 465.45 g/mol ~350–400 g/mol
Melting Point Not reported 173 K (single-crystal study) 59% yield, mp. not specified
Solubility Likely low (lipophilic substituents) Low (sulfone group) Moderate (nitrophenyl enhances polarity)

Notes:

  • The target compound’s higher molecular weight and lipophilic substituents suggest reduced aqueous solubility compared to analogues with polar nitro or amino groups .
Bioactivity and Mechanism
  • Target Compound : Predicted kinase inhibition (e.g., tyrosine kinase) due to structural similarity to pyrazolo-triazolo-pyrazines in , which demonstrated activity against receptor tyrosine kinases .
  • Analogues: ’s benzothiazin derivative showed antifungal activity via molecular docking studies, suggesting a possible shared mechanism with the target compound . Pyrazolo-pyrimidines () are known for herbicidal applications, but the target compound’s fluorophenyl and butoxyphenyl groups likely shift its bioactivity toward mammalian targets .

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